7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one
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Overview
Description
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one is a chemical compound known for its significant role in medicinal chemistry. This compound is a metabolite of aripiprazole, an antipsychotic medication used to treat schizophrenia and bipolar disorder . It exhibits similar pharmacological properties to aripiprazole, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with 4-chlorobutanol to form an intermediate, which is then reacted with 7-hydroxyquinolin-2-one under basic conditions to yield the final product . The reaction typically requires the use of solvents like tetrahydrofuran and catalysts such as potassium tert-butoxide and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolin-2-one derivatives.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various quinolin-2-one and piperazine derivatives, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine D2 and serotonin 5-HT1A receptors, modulating their activity to exert antipsychotic effects . The compound’s binding to these receptors influences neurotransmitter release and neuronal signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: The parent compound from which 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one is derived.
Dehydroaripiprazole: Another metabolite of aripiprazole with similar pharmacological properties.
Aripiprazole Related Compound F: A structurally related compound used in similar research applications.
Uniqueness
This compound is unique due to its specific binding affinity to dopamine and serotonin receptors, which distinguishes it from other related compounds. Its role as a metabolite of aripiprazole also provides insights into the drug’s metabolism and therapeutic effects .
Properties
Molecular Formula |
C23H25Cl2N3O2 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3H-quinolin-2-one |
InChI |
InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-8,16H,1-2,9-15H2 |
InChI Key |
NJZRUGCXUODLTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=NC(=O)CC=C3C=C2)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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